molecular formula C24H26O5 B11548382 2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzoic acid

2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzoic acid

Cat. No.: B11548382
M. Wt: 394.5 g/mol
InChI Key: NQLIEPMKKORARM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzoic acid can be achieved through several methods. One notable method involves the cyclization of tandem Michael/Michael adducts using iodine as a catalyst . This method allows for the introduction of substituents in the 2-, 3-, and 9-positions of the xanthene core. Industrial production methods may involve similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoic acid moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other materials due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 2-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzoic acid include other xanthene derivatives and benzoic acid derivatives These compounds share structural similarities but may differ in their substituents and functional groups, leading to different chemical properties and applications

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

2-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)benzoic acid

InChI

InChI=1S/C24H26O5/c1-23(2)9-15(25)20-17(11-23)29-18-12-24(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)22(27)28/h5-8,19H,9-12H2,1-4H3,(H,27,28)

InChI Key

NQLIEPMKKORARM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4C(=O)O)C(=O)C1)C

Origin of Product

United States

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